molecular formula C16H24O3 B13777034 Nonyl 2-hydroxybenzoate CAS No. 19666-12-7

Nonyl 2-hydroxybenzoate

Cat. No.: B13777034
CAS No.: 19666-12-7
M. Wt: 264.36 g/mol
InChI Key: VNCXHTZWYIBJTA-UHFFFAOYSA-N
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Description

Nonyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid, commonly known as salicylic acid. This compound is characterized by the presence of a nonyl group attached to the hydroxyl group of the benzoic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nonyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with nonanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-Hydroxybenzoic acid+NonanolH2SO4Nonyl 2-hydroxybenzoate+H2O\text{2-Hydroxybenzoic acid} + \text{Nonanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-Hydroxybenzoic acid+NonanolH2​SO4​​Nonyl 2-hydroxybenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nonyl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions can be used with catalysts like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Formation of nonyl 2-hydroxybenzaldehyde or nonyl 2-hydroxybenzoic ketone.

    Reduction: Formation of nonyl 2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted nonyl 2-hydroxybenzoates.

Scientific Research Applications

Nonyl 2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and analgesic effects, similar to salicylic acid.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its preservative properties.

Mechanism of Action

The mechanism of action of nonyl 2-hydroxybenzoate is primarily attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, similar to salicylic acid. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the nonyl group enhances the lipophilicity of the compound, allowing for better penetration into biological membranes.

Comparison with Similar Compounds

Nonyl 2-hydroxybenzoate can be compared with other hydroxybenzoic acid derivatives, such as:

    Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.

    Methyl 2-Hydroxybenzoate: Commonly used as a flavoring agent and preservative.

    Ethyl 2-Hydroxybenzoate: Used in the formulation of perfumes and cosmetics.

Uniqueness: this compound stands out due to its enhanced lipophilicity, which improves its efficacy in topical applications. Its longer alkyl chain also provides better stability and preservative properties compared to shorter-chain derivatives.

Properties

CAS No.

19666-12-7

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

nonyl 2-hydroxybenzoate

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12,17H,2-7,10,13H2,1H3

InChI Key

VNCXHTZWYIBJTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=CC=C1O

Origin of Product

United States

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